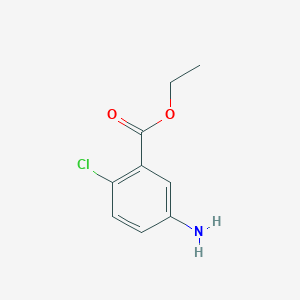

Ethyl 5-amino-2-chlorobenzoate

描述

Nomenclature and Chemical Identification

The precise identification of a chemical compound is fundamental to scientific research. The following sections detail the standardized nomenclature and identifiers for Ethyl 5-amino-2-chlorobenzoate.

IUPAC Name and Common Synonyms

The internationally recognized name for this compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is This compound . In literature and chemical databases, it may also be referred to by its synonym, Ethyl-5-amino-2-chlorobenzoate . guidechem.comguidechem.com

CAS Registry Numbers and Molecular Formula

The unique identifier assigned by the Chemical Abstracts Service (CAS) to this compound is 64401-55-4 . guidechem.comguidechem.com Its molecular formula is C₉H₁₀ClNO₂ , which specifies the type and number of atoms in a single molecule.

Molecular Weight and Related Identifiers

The molecular weight of this compound is approximately 199.64 g/mol . Another key identifier is the International Chemical Identifier Key (InChIKey), which is OCMMZRKNONEJAO-UHFFFAOYSA-N . uni.lu

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 64401-55-4 guidechem.comguidechem.com |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.64 g/mol |

| InChIKey | OCMMZRKNONEJAO-UHFFFAOYSA-N uni.lu |

Contextual Significance in Organic Chemistry

This compound holds considerable significance as a versatile intermediate and building block in organic synthesis. Its trifunctional nature—possessing an amino group, a chloro substituent, and an ethyl ester—allows it to undergo a variety of chemical transformations.

The amino group can partake in nucleophilic substitution reactions, while the entire molecule can be subject to oxidation or reduction to form different derivatives. Furthermore, the ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-amino-2-chlorobenzoic acid. The presence of the chlorine atom also influences the compound's reactivity and can participate in interactions such as halogen bonding. This reactivity makes it a valuable precursor for the synthesis of more complex molecules, including those with potential applications in pharmaceuticals and dyes.

Overview of Research Trajectories

Research involving this compound primarily follows trajectories within medicinal chemistry and synthetic methodology development. The compound is recognized as an important intermediate in the creation of pharmaceutical compounds, with studies exploring its role in developing drugs with potential anti-inflammatory and antimicrobial properties. The amino and ester groups can participate in hydrogen bonding, which can influence a derivative's binding affinity to biological targets like enzymes and receptors.

A notable research application is its use as a starting material for the synthesis of Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate. This synthesis involves converting the amino group of this compound into a diazonium salt, which is then reacted with 2-furfuraldehyde. The resulting product has been investigated for its potential as an inhibitor of the eukaryotic initiation factor 4E (eIF4E), a protein linked to several cancers. This highlights a research trajectory where this compound serves as a key component in synthesizing targeted therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

ethyl 5-amino-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMMZRKNONEJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10530101 | |

| Record name | Ethyl 5-amino-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64401-55-4 | |

| Record name | Benzoic acid, 5-amino-2-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64401-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthesis of Ethyl 5-amino-2-chlorobenzoate

The synthesis of this compound is not a trivial single-step process but involves carefully planned reaction sequences. The choice of starting material dictates the specific transformations required, which typically include chlorination, nitration, reduction, and esterification, orchestrated in a specific order to achieve the desired substitution pattern on the benzene (B151609) ring.

Multi-Step Synthesis from Precursors

The construction of the this compound molecule is generally accomplished through one of two primary multi-step routes, each starting from a different benzoic acid derivative.

One common synthetic route begins with 2-aminobenzoic acid (anthranilic acid). This pathway involves the introduction of the chloro-substituent prior to the final esterification.

A key two-step process has been described for this approach:

Chlorination : The first step involves the chlorination of 2-aminobenzoic acid. This is typically achieved using an N-halosuccinimide, such as N-chlorosuccinimide (NCS), in a solvent like dimethylformamide (DMF) at an elevated temperature. The resulting intermediate is 2-amino-5-chlorobenzoic acid.

Esterification : The second step is the esterification of the chlorinated intermediate. The 2-amino-5-chlorobenzoic acid is refluxed with ethanol (B145695) in the presence of thionyl chloride (SOCl₂), which serves both as a reagent to form the acyl chloride and to facilitate the ester formation. The final product is then purified, often by recrystallization.

An alternative and widely used pathway starts with 2-chloro-5-nitrobenzoic acid. This method introduces the amino group at a later stage via the reduction of a nitro group. The general sequence is reduction followed by esterification.

Reduction of the Nitro Group : The nitro group of 2-chloro-5-nitrobenzoic acid is reduced to an amino group to form 5-amino-2-chlorobenzoic acid. This transformation is a critical step and can be accomplished using various reducing systems. Research has demonstrated the efficacy of several methods, including the use of zinc dust in acetic acid, catalytic hydrogenation with Raney nickel, or reduction with iron powder in the presence of an acid or salt. prepchem.comchemicalbook.comgoogle.com The choice of reagent can influence the reaction conditions, yield, and purity. A patent describes a method using iron powder and ammonium (B1175870) chloride in an ethanol-water solvent system, achieving a yield of 95.1%. google.com Another established method involves dissolving the starting material and reducing it with zinc dust and acetic acid, resulting in a yield of approximately 92%. prepchem.com Catalytic hydrogenation using Raney nickel under a hydrogen atmosphere also provides a high yield of the desired amine. chemicalbook.com

Esterification : The resulting 5-amino-2-chlorobenzoic acid is then esterified. This is typically a Fischer esterification, where the carboxylic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). This reaction proceeds with high efficiency, often yielding the final product, this compound, in yields of 85-92%.

Table 1: Comparison of Reduction Methods for 2-chloro-5-nitrobenzoic acid

| Reducing Agent/System | Solvent | Conditions | Yield | Source |

| Zinc dust / Acetic acid | Water | Boiling, continuous stirring | ~92% | prepchem.com |

| Raney Nickel / H₂ | Ethanol | Room temperature, overnight | 96% | chemicalbook.com |

| Iron powder / NH₄Cl | Ethanol / Water | Reflux (78-80°C), 5 hours | 95.1% | google.com |

| 10% Pd-C / H₂ | Ethyl Acetate (B1210297) | Balloon pressure, 15 hours | 77% | rsc.org |

The synthesis of this compound hinges on two key chemical transformations: esterification and amination.

Esterification: The most common strategy for the esterification of the benzoic acid precursor is the Fischer-Speier esterification. This acid-catalyzed reaction typically involves heating the carboxylic acid (e.g., 5-amino-2-chlorobenzoic acid) in an excess of ethanol. Strong acids like sulfuric acid or hydrochloric acid are used as catalysts to protonate the carboxyl group, increasing its electrophilicity for nucleophilic attack by ethanol. The reaction is driven to completion by using excess alcohol and removing the water formed during the reaction. Reaction times typically range from 4 to 8 hours under reflux conditions.

Amination: The primary strategy for introducing the amino group at the C-5 position is through the reduction of a nitro group. The pathway starting from 2-chloro-5-nitrobenzoic acid exemplifies this approach, where the nitro group is a precursor to the desired amine functionality. prepchem.comchemicalbook.comgoogle.com This method is advantageous because nitration reactions are generally well-understood and high-yielding. More advanced, though less common for this specific molecule, amination strategies in organic synthesis include direct amidation of esters or transition-metal-catalyzed C-H amination, which represent modern techniques for forming C-N bonds. nih.govrsc.org

Pathways Involving 5-chloro-2-nitrobenzoic acid

Catalyst Systems and Reaction Conditions

The efficiency and success of the synthetic pathways to this compound are highly dependent on the chosen catalyst systems and the precise control of reaction conditions.

Transition metals play a crucial role, particularly in the reduction and coupling reactions that may be part of the synthetic sequence.

Palladium-on-carbon (Pd-C) is a widely used heterogeneous catalyst for the reduction of nitro groups to amines via catalytic hydrogenation. rsc.org For instance, the reduction of a nitrobenzoate intermediate can be carried out using 10% Pd-C under a hydrogen atmosphere, providing a clean and effective method for amination. rsc.org

While not always applied directly in the most common syntheses of this specific compound, the broader field of organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch Catalysts based on palladium, rhodium, and copper are instrumental in reactions like Buchwald-Hartwig amination or Ullmann condensation, which couple aryl halides with amines. ekb.egacs.org These advanced methods offer potential alternative routes where, for example, a di-halogenated precursor could be selectively aminated using a suitable transition metal catalyst system. ekb.eg For instance, rhodium catalysts have been employed for denitrative C-O bond formation, and palladium catalysts are used in denitrative Sonogashira couplings, highlighting the power of transition metals to activate otherwise inert groups for coupling reactions. acs.org

Table 2: Summary of Key Reaction Steps and Conditions

| Synthetic Pathway | Starting Material | Key Intermediate | Reagents & Conditions | Final Step |

| From 2-aminobenzoic acid | 2-aminobenzoic acid | 2-amino-5-chlorobenzoic acid | 1. NCS, DMF, 100°C2. Ethanol, SOCl₂, Reflux | Esterification of chlorinated acid |

| From 5-chloro-2-nitrobenzoic acid | 2-chloro-5-nitrobenzoic acid | 5-amino-2-chlorobenzoic acid | 1. Fe/NH₄Cl, EtOH/H₂O, Reflux2. Ethanol, H₂SO₄, Reflux | Esterification of the reduced acid |

Temperature and Pressure Influence on Reaction Efficiency

Temperature and pressure are critical parameters that significantly influence the efficiency and outcome of the synthesis of this compound.

In the Fischer esterification process, the reaction is typically conducted at the reflux temperature of ethanol (around 78°C) to accelerate the reaction rate. Maintaining this temperature ensures a sufficient reaction speed without causing degradation of the starting material or product.

For chlorination reactions, temperature control is paramount to ensure regioselectivity and prevent the formation of undesired byproducts. For instance, the chlorination of 2-aminobenzoic acid using N-halosuccinimide is often carried out at 100°C in a solvent like DMF. In radical chlorination using dichlorohydantoin, temperatures are typically maintained between 90-110°C. google.com

Diazotization reactions require low temperatures, generally between 0-5°C, to ensure the stability of the diazonium salt intermediate. The subsequent chlorination step, a Sandmeyer-type reaction, is then carried out at a slightly higher temperature, typically 25-30°C.

Catalytic hydrogenation for the reduction of a nitro group is sensitive to both temperature and pressure. The reaction is often performed at a controlled hydrogen pressure (e.g., 40 psi) and a moderately elevated temperature to facilitate the reaction without promoting side reactions.

The table below outlines the typical temperature and pressure conditions for different synthetic steps:

| Reaction Step | Typical Temperature Range | Typical Pressure | Rationale |

| Fischer Esterification | 70–80°C (Reflux) | Atmospheric | To increase reaction rate. |

| Chlorination (NCS) | 100°C | Atmospheric | To overcome activation energy for chlorination. |

| Radical Chlorination | 90–110°C | Atmospheric | To initiate and sustain the radical chain reaction. |

| Diazotization | 0–5°C | Atmospheric | To ensure stability of the diazonium salt. |

| Sandmeyer Chlorination | 25–30°C | Atmospheric | To facilitate the copper-catalyzed chlorination. |

| Catalytic Hydrogenation | Varies (e.g., ambient to 60°C) | Elevated (e.g., 40 psi H₂) | To enhance the rate of reduction. |

Yield Optimization and Purity Enhancement Techniques

Optimizing the yield and enhancing the purity of this compound are critical for its use in subsequent applications. Various techniques are employed during and after the synthesis to achieve high-quality material.

For achieving high-purity, particularly pharmaceutical-grade, this compound, chromatographic techniques are often employed. Flash column chromatography using silica (B1680970) gel is a common method. uni-muenchen.de The choice of eluent system is crucial for effective separation. A mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent such as ethyl acetate is frequently used. The ratio of these solvents is adjusted to achieve optimal separation of the desired product from impurities and unreacted starting materials. For instance, a cyclohexane/ethyl acetate (4:1) mixture has been reported for the purification of a related derivative.

High-performance liquid chromatography (HPLC) is another powerful tool for both analytical purity assessment and preparative purification. C18 columns are often used for reversed-phase HPLC, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with a UV detector set at a wavelength like 254 nm for detection.

Recrystallization is a fundamental and widely used technique for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while impurities should either be highly soluble or insoluble at all temperatures. Methanol and ethanol are commonly used solvents for the recrystallization of this compound, often yielding high-quality crystals. orgsyn.org The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Precipitation is another method used for purification. For example, after the chlorination of 2-aminobenzoic acid, the product can be precipitated by pouring the reaction mixture into ice-water. This rapid change in solvent environment causes the desired product to precipitate out of the solution, leaving more soluble impurities behind. The resulting solid can then be collected by filtration and further purified if necessary.

The choice of solvent plays a significant role in optimizing the yield of the synthesis of this compound. In Fischer esterification, using an excess of ethanol not only acts as a reactant but also serves as the solvent, driving the reaction forward and often leading to high yields.

In chlorination reactions, polar aprotic solvents like N,N-dimethylformamide (DMF) or sulfolane (B150427) are often preferred. google.com These solvents can dissolve the reactants and facilitate the reaction, often leading to higher yields compared to less polar solvents. For instance, DMF is noted for its ability to dissolve both organic and inorganic reagents in certain ethylation reactions, although alternatives like acetonitrile are sometimes used to reduce environmental impact without significantly compromising the yield.

For purification by recrystallization, the solvent selection directly impacts the recovery yield. A solvent that provides a large difference in solubility between high and low temperatures will generally give a better yield of purified product.

Recrystallization and Precipitation Methods

Derivatization and Functionalization Reactions

The structure of this compound, with its reactive amino and ester functional groups, as well as the activated aromatic ring, allows for a wide range of derivatization and functionalization reactions. These reactions are crucial for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

The amino group is a primary site for functionalization. It can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents. For example, it can be acylated with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. The amino group can also be diazotized using sodium nitrite (B80452) and a strong acid, forming a diazonium salt. This diazonium intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a variety of functional groups, such as halogens, cyano, or hydroxyl groups.

The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding 5-amino-2-chlorobenzoic acid. This carboxylic acid can then be further functionalized, for instance, by forming amide bonds with various amines.

The aromatic ring itself can undergo further electrophilic substitution reactions, although the existing substituents will direct the position of the incoming group. The amino group is strongly activating and ortho-, para-directing, while the chlorine and ester groups are deactivating.

Derivatization of this compound is a key strategy in drug discovery. For example, its derivatives have been explored for their potential as allosteric enhancers and smooth muscle relaxants. The ability to modify the core structure allows for the fine-tuning of biological activity.

The following table provides examples of derivatization reactions:

| Reaction Type | Reagents | Functional Group Targeted | Product Type |

| Acylation | Acyl chlorides, Anhydrides | Amino group | Amides |

| Sulfonylation | Sulfonyl chlorides | Amino group | Sulfonamides |

| Diazotization | Sodium nitrite, Acid | Amino group | Diazonium salt |

| Ester Hydrolysis | Acid or Base | Ester group | Carboxylic acid |

| Amide Coupling | Carboxylic acid, Coupling agents (e.g., HOBt/EDC) | Amino group of another molecule, after ester hydrolysis | Amides |

| Sandmeyer Reaction | Copper salts (e.g., CuCl, CuCN) | Diazonium salt | Halogenated or cyanated derivatives |

Reactivity of the Amino Group

The amino group in this compound is a key site for a range of chemical modifications, including acylation, sulfonylation, diazotization, and the formation of Schiff bases and heterocyclic systems.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the amino group allows for straightforward acylation and sulfonylation reactions. These reactions are fundamental in the synthesis of various derivatives with potential pharmacological activities.

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. For instance, the reaction with acyl chlorides can be utilized to generate a variety of amide derivatives. smolecule.com In a related example, the acylation of the similar compound 4-amino-2-chlorobenzoic acid with acetic anhydride (B1165640) proceeds efficiently to yield 4-acetamido-2-chlorobenzoic acid, demonstrating the reactivity of the amino group. This transformation is a common strategy to protect the amino group or to introduce specific functionalities.

Sulfonylation: Similarly, sulfonylation of the amino group can be achieved by reacting this compound with sulfonyl chlorides. This leads to the formation of sulfonamides, a class of compounds known for their diverse biological properties. For example, the reaction of a related aminobenzoic acid with 5-isoquinolinesulfonyl chloride has been reported to yield the corresponding sulfonamide. nih.gov

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reaction Type | Reactant | Reagent | Product | Reference |

|---|---|---|---|---|

| Acylation | 4-Amino-2-chlorobenzoic acid | Acetic anhydride | 4-Acetamido-2-chlorobenzoic acid | |

| Sulfonylation | Aminobenzoic acid derivative | 5-Isoquinolinesulfonyl chloride | Corresponding sulfonamide | nih.gov |

Diazotization and Coupling Reactions

Diazotization of the primary aromatic amino group of this compound provides a versatile diazonium salt intermediate, which can subsequently undergo a variety of coupling reactions. testbook.com This process typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. testbook.com

The resulting diazonium salt is a highly reactive species that can be used to introduce a range of substituents onto the aromatic ring. For example, it can be reacted with 2-furfuraldehyde in the presence of a copper(I) chloride catalyst to form ethyl 2-chloro-5-(5-formylfuran-2-yl)benzoate. This reaction proceeds via a coupling mechanism where the diazonium group is replaced by the furan (B31954) moiety. The Sandmeyer reaction is another important application of diazonium salts, allowing for the introduction of halogens or other groups.

Formation of Schiff Bases and Heterocyclic Compounds

The amino group of this compound can condense with aldehydes and ketones to form Schiff bases (imines). humanjournals.comamazonaws.com These reactions are typically carried out by refluxing the reactants in a suitable solvent, sometimes with an acid catalyst. humanjournals.comresearchgate.net Schiff bases derived from related aminobenzoic acids have been synthesized by reacting them with various aromatic aldehydes. humanjournals.comresearchgate.net

Furthermore, this compound serves as a precursor for the synthesis of various heterocyclic compounds. The amino group, often in conjunction with the other functional groups on the ring, can participate in cyclization reactions to form fused ring systems. For example, derivatives of 2-amino-5-chlorobenzothiazole (B1265905) have been synthesized and used to create more complex heterocyclic structures like 1,3,4-oxadiazoles and 1,2,4-triazoles. Anthranilic acid and its derivatives are well-known starting materials for the synthesis of nitrogen-containing heterocycles such as quinazolines and benzodiazepines. ki.se

Transformations Involving the Ester Moiety

The ethyl ester group of the title compound can undergo hydrolysis and transesterification, providing pathways to other important derivatives.

Hydrolysis to Carboxylic Acids

The ethyl ester of 5-amino-2-chlorobenzoate can be hydrolyzed to the corresponding carboxylic acid, 5-amino-2-chlorobenzoic acid, under either acidic or basic conditions. evitachem.com Alkaline hydrolysis is commonly employed, often using sodium hydroxide (B78521) in an alcoholic solvent at elevated temperatures. This transformation is a fundamental step in many synthetic sequences where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation. nih.gov

Transesterification Reactions

Transesterification involves the reaction of the ethyl ester with another alcohol in the presence of a catalyst to exchange the ethyl group for a different alkyl or aryl group. smolecule.com This reaction can be used to modify the ester functionality and potentially alter the physical or biological properties of the molecule. While specific examples for this compound are not prevalent in the searched literature, the general reactivity of benzoate (B1203000) esters suggests this transformation is feasible. smolecule.com For instance, related ethyl esters can undergo transesterification to form alternative ester derivatives. vulcanchem.com

Amidation Reactions

The primary amino group at the 5-position of this compound is a key site for functionalization, readily undergoing amidation reactions to form a diverse range of N-substituted amide derivatives. These reactions typically proceed through the acylation of the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated by a coupling agent.

One common method involves the reaction of the amino group with an acyl chloride in the presence of a non-nucleophilic base. For instance, the related compound mthis compound can be acylated using a pyrazole-5-carbonyl chloride in ethyl acetate with a base like N-ethyldiisopropylamine. This approach is broadly applicable for creating complex amide structures.

Alternatively, peptide coupling reagents are widely employed to form the amide bond by activating a carboxylic acid. A standard system for this transformation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive like N-hydroxybenzotriazole (HOBt). This method is known for its mild conditions and tolerance of various functional groups. The reaction proceeds by the activation of a carboxylic acid by EDCI, which is then coupled with the amino group of this compound.

The choice of solvent and base is critical for optimizing these reactions. Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are frequently used, and bases like triethylamine (B128534) or cesium carbonate are employed to neutralize the acid generated during the reaction. rsc.org

Table 1: Representative Amidation Reaction Conditions

| Acylating Agent Type | Coupling Reagents/Base | Typical Solvent | Product |

|---|---|---|---|

| Acyl Chloride (R-COCl) | Triethylamine (Et₃N) or N-ethyldiisopropylamine | Dichloromethane (DCM), Ethyl Acetate | Ethyl 2-chloro-5-acylaminobenzoate |

| Carboxylic Acid (R-COOH) | EDCI/HOBt, DCC | Dimethylformamide (DMF) | Ethyl 2-chloro-5-acylaminobenzoate |

| Benzoic Anhydride | None (or mild base) | Acetone, THF | Ethyl 2-chloro-5-benzoylaminobenzoate |

Modifications of the Chlorobenzene (B131634) Ring System

The chlorobenzene portion of the molecule offers several pathways for modification, including substitution of the chlorine atom or substitution at other positions on the aromatic ring.

Halogen Exchange Reactions

The chlorine atom on the aromatic ring can be substituted with other halogens, although this transformation can be challenging compared to exchanges with aryl bromides or iodides. rsc.org Metal-catalyzed methods are typically required to facilitate this exchange.

Iodination: The conversion of an aryl chloride to an aryl iodide can be achieved using a Finkelstein-type reaction, often catalyzed by copper(I) salts. The reaction typically involves heating the aryl chloride with an iodide salt, such as sodium iodide or potassium iodide, in a high-boiling polar aprotic solvent like DMF.

Fluorination: The synthesis of aryl fluorides from aryl chlorides can be accomplished via nucleophilic aromatic substitution using a fluoride (B91410) source like potassium fluoride. This process, known as the Halex reaction, often requires high temperatures and may be facilitated by phase-transfer catalysts.

The reactivity for these exchanges generally follows the order I > Br > Cl > F for the leaving group, making the displacement of chlorine more demanding than that of other halogens.

Aromatic Substitution Reactions

The substituents on the benzene ring dictate the outcome of further aromatic substitution reactions. The amino group is a strong activating, ortho-para director, while the chloro group is a deactivating ortho-para director, and the ethyl ester is a deactivating meta-director.

Electrophilic Aromatic Substitution (EAS): The powerful activating effect of the amino group primarily directs incoming electrophiles to the positions ortho and para to it. The positions ortho to the amino group are C-4 and C-6, while the para position (C-2) is already occupied by the chlorine atom. Therefore, electrophilic substitution, such as nitration or further halogenation, is expected to occur predominantly at the C-4 or C-6 positions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution, a reaction that is facilitated by the presence of the electron-withdrawing ethyl ester group in the para position (relative to the C-5 amino group, but ortho to the ester). masterorganicchemistry.com This reaction involves the attack of a nucleophile (e.g., an amine or an alkoxide) on the carbon bearing the chlorine, leading to the formation of a negatively charged Meisenheimer intermediate, followed by the loss of the chloride ion to yield the substituted product. masterorganicchemistry.com Such reactions often require elevated temperatures and may be catalyzed by copper(I) or palladium(0) complexes to enhance reactivity.

Metal-Catalyzed Coupling Reactions at Aromatic Positions

The carbon-chlorine bond serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Although aryl chlorides are less reactive than the corresponding bromides or iodides, advancements in catalyst systems have made these transformations feasible. wiley-vch.de

Key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a base. rsc.org This is a powerful method for forming biaryl structures or introducing alkyl or alkenyl groups at the C-2 position. The selection of a suitable palladium catalyst and ligand (e.g., phosphine-based ligands like XPhos) is crucial for achieving good yields with aryl chlorides. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. It is catalyzed by palladium complexes with specialized ligands that facilitate the oxidative addition of the aryl chloride and the subsequent reductive elimination to form the aminated product. nih.gov

Hiyama Coupling: This reaction involves the coupling of aryl halides with organosilicon compounds, catalyzed by palladium. mdpi.com It offers an alternative to boron-based reagents.

Ullmann Condensation: A classical method that uses stoichiometric or catalytic copper to couple aryl halides with amines, alcohols, or thiols. While requiring harsher conditions than palladium-catalyzed reactions, it remains a viable method for certain transformations.

These coupling reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl chloride to the low-valent metal center, transmetalation with the coupling partner, and reductive elimination to release the final product and regenerate the catalyst. nih.govacs.org

Table 2: Overview of Metal-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Palladium(0) complex + Ligand | Carbon-Carbon |

| Buchwald-Hartwig | Amine (R₂NH) | Palladium(0) complex + Ligand | Carbon-Nitrogen |

| Hiyama | Organosilicon Reagent (e.g., R-Si(OR')₃) | Palladium(0) complex | Carbon-Carbon |

| Ullmann | Amine, Alcohol, Thiol | Copper(I) or Copper(0) | C-N, C-O, C-S |

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of Ethyl 5-amino-2-chlorobenzoate provides characteristic signals that confirm the presence of the ethyl ester group and the substitution pattern on the aromatic ring. The spectrum is typically recorded in solvents like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.org

The ethyl group gives rise to two distinct signals: a triplet around 1.3-1.4 ppm corresponding to the methyl (-CH₃) protons, coupled to the adjacent methylene (B1212753) protons, and a quartet around 4.2-4.4 ppm from the methylene (-CH₂-) protons, which are coupled to the methyl protons.

The aromatic region displays signals for the three protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electronic effects of the chloro, amino, and ethyl ester substituents. The proton at C6 is typically a doublet, appearing around 7.7 ppm. The proton at C4 appears as a doublet of doublets around 6.8 ppm, and the proton at C3 is a doublet around 7.2 ppm. The amino (-NH₂) group protons usually appear as a broad singlet, the position of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl -CH₃ | ~1.35 | Triplet (t) |

| Amino -NH₂ | Variable (e.g., ~4.0-5.0) | Broad Singlet (br s) |

| Ethyl -CH₂ | ~4.30 | Quartet (q) |

| Aromatic H-4 | ~6.82 | Doublet of Doublets (dd) |

| Aromatic H-6 | ~7.15 | Doublet (d) |

| Aromatic H-3 | ~7.25 | Doublet (d) |

Carbon-13 NMR (¹³C NMR) Resonance Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in unique chemical environments.

The carbonyl carbon (C=O) of the ester group is typically found in the downfield region of the spectrum, around 165-168 ppm. The carbons of the ethyl group, -CH₂- and -CH₃, resonate at approximately 61 ppm and 14 ppm, respectively. The six aromatic carbons produce signals in the 115-150 ppm range, with their specific shifts determined by the attached substituents. For instance, the carbon bearing the amino group (C5) would be shifted upfield, while the carbon attached to the chlorine atom (C2) would be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14.5 |

| Ethyl -CH₂ | ~61.0 |

| Aromatic C3 | ~118.0 |

| Aromatic C1 | ~120.0 |

| Aromatic C6 | ~122.0 |

| Aromatic C4 | ~131.0 |

| Aromatic C2 | ~147.0 |

| Aromatic C5 | ~148.0 |

| Carbonyl C=O | ~166.0 |

Two-Dimensional NMR Techniques for Structural Elucidation

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. While specific 2D NMR studies on this compound are not extensively documented in public literature, the application of standard techniques would be crucial for its definitive characterization. researchgate.net

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, for example, confirming the connectivity between the H-3 and H-4 protons on the aromatic ring and between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would establish the one-bond correlations between protons and the carbon atoms they are directly attached to. This allows for the direct assignment of carbon signals based on their known proton assignments.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a pair of peaks at m/z 199 and 201.

Common fragmentation pathways for this molecule are expected to include:

Loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to form a prominent acylium ion at m/z 154/156.

Loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) through a McLafferty rearrangement.

Subsequent loss of carbon monoxide (CO, 28 Da) from fragment ions.

The analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule. ufz.de

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that causes minimal fragmentation, making it ideal for the accurate determination of molecular weight. kore.co.uk The compound is typically detected as a protonated molecule [M+H]⁺ or as an adduct with other cations, such as sodium [M+Na]⁺. For this compound (monoisotopic mass: 199.04 Da), high-resolution mass spectrometry (HRMS) using ESI would provide a highly accurate mass measurement, confirming its elemental formula. uni.lu

Predicted ESI-MS data shows the expected formation of several common adducts. uni.lu

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct Form | Predicted m/z |

| [M+H]⁺ | 200.04729 |

| [M+Na]⁺ | 222.02923 |

| [M+K]⁺ | 238.00317 |

| [M+NH₄]⁺ | 217.07383 |

| [M-H]⁻ | 198.03273 |

Source: PubChemLite. uni.lu

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound by providing a highly accurate mass measurement. The exact mass of a molecule is the sum of the most abundant isotopes of its constituent atoms. For this compound, with the molecular formula C₉H₁₀ClNO₂, the theoretical exact mass is approximately 199.0400063 Da. nih.gov Experimental HRMS analysis would be expected to yield a mass-to-charge ratio ([M+H]⁺) value very close to this theoretical prediction, typically within a few parts per million (ppm), thus confirming the molecular formula.

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts of the molecule. For instance, the predicted CCS for the [M+H]⁺ adduct is 139.6 Ų. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 200.04729 | 139.6 |

| [M+Na]⁺ | 222.02923 | 148.9 |

| [M-H]⁻ | 198.03273 | 143.3 |

| [M+NH₄]⁺ | 217.07383 | 159.7 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in the this compound molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected absorptions include:

N-H stretching: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C=O stretching: The ester carbonyl group (C=O) gives a strong absorption band around 1700-1720 cm⁻¹.

C-O stretching: The ester C-O stretch is expected in the 1210-1320 cm⁻¹ range. libretexts.org

Aromatic C-H stretching: These vibrations are typically observed between 3000-3100 cm⁻¹. libretexts.org

Aromatic C=C stretching: In-ring carbon-carbon stretches appear in the 1400-1600 cm⁻¹ region. libretexts.org

C-Cl stretching: The carbon-chlorine bond shows a characteristic absorption in the fingerprint region, usually between 600-800 cm⁻¹.

These characteristic peaks provide strong evidence for the presence of the amino, ethyl ester, and chloro-substituted benzene ring functionalities.

X-ray Crystallography for Solid-State Structure Determination

Table 2: Crystal Data for Methyl 2-amino-5-chlorobenzoate nih.gov

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 3.9480 (8) |

| b (Å) | 9.0230 (18) |

| c (Å) | 12.018 (2) |

| β (°) | 94.10 (3) |

| V (ų) | 427.02 (15) |

In the solid state, the conformation of this compound and its intermolecular interactions are key determinants of its crystal packing. In the crystal structure of methyl 2-amino-5-chlorobenzoate, the molecule is almost planar, with a root-mean-square deviation of 0.0410 Å from the plane of the non-hydrogen atoms. iucr.orgnih.gov This planarity is facilitated by an intramolecular hydrogen bond.

Intermolecular interactions, such as π-π stacking of the aromatic rings, are also expected to play a role in the crystal packing. smolecule.com

Hydrogen bonding is a significant directional force in the crystal structure of amino-substituted benzoates. For methyl 2-amino-5-chlorobenzoate, an intramolecular N-H···O hydrogen bond is observed, which results in the formation of a stable six-membered ring. iucr.orgnih.gov Additionally, intermolecular N-H···O hydrogen bonds link the molecules into chains, creating a stable, extended network. iucr.orgnih.gov Similar hydrogen bonding patterns, including N-H···O and O-H···O interactions, are observed in the crystal structures of related benzoate (B1203000) salts, leading to the formation of one-dimensional chains. nih.govresearchgate.net

Molecular Conformation and Intermolecular Interactions

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its presence in reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for purity determination. A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. google.com By monitoring the elution profile with a UV detector, the purity of the compound can be accurately quantified. google.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions involving this compound. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexane), the presence of starting materials, intermediates, and the final product can be visualized, often under UV light.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Method development is critical for achieving adequate separation from starting materials, byproducts, and degradants.

Research Findings: The development of a robust HPLC method for aromatic amines and esters often begins with reversed-phase (RP) chromatography, which separates compounds based on their hydrophobicity. For this compound, a C18 column is a common first choice due to its versatility. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. Acetonitrile is often preferred for its lower UV cutoff and ability to produce sharp peaks. lcms.cz

Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently employed as a starting point to determine the optimal solvent strength needed to elute the compound with a good peak shape and reasonable retention time. lcms.cz A typical scouting gradient might run from a low percentage (e.g., 5%) to a high percentage (e.g., 95%) of acetonitrile. lcms.cz For compounds with amine functionalities, which can interact with residual silanols on the silica (B1680970) support of the column, mobile phase additives like formic acid or phosphoric acid are used to improve peak shape and reduce tailing. sielc.com For detection, UV spectrophotometry is commonly used, with the wavelength set to one of the compound's absorbance maxima.

In cases where the compound and its related impurities have high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative. HILIC utilizes a polar stationary phase (e.g., amide or amino-based columns) and a mobile phase with a high concentration of organic solvent. researchgate.netmdpi.com This technique can provide alternative selectivity compared to reversed-phase methods. researchgate.net For higher throughput and resolution, Ultra-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes, can significantly reduce analysis time. mdpi.comwho.int

| Parameter | Typical Condition | Rationale/Reference |

|---|---|---|

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Standard for separating moderately non-polar compounds. researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape for amines and ensures MS compatibility. sielc.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent in RP-HPLC. lcms.cz |

| Gradient | 5% to 95% B over 10-20 minutes | Scouting gradient to find optimal elution conditions. lcms.cz |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | Aromatic compounds strongly absorb UV light. |

| Column Temperature | 25-30 °C | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Research Findings: A common derivatization strategy for compounds containing active hydrogens (as in the amino group) is silylation. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogens with a nonpolar tert-butyldimethylsilyl (TBDMS) group. The resulting TBDMS derivative of this compound is significantly more volatile and less prone to adsorption in the GC system, leading to improved chromatographic performance. These derivatives are also more stable against moisture compared to other silyl (B83357) derivatives.

Once derivatized, the sample is injected into the GC-MS system. Separation occurs in a capillary column, typically with a nonpolar stationary phase like DB-5ms (5% phenyl-methylpolysiloxane). nih.gov The mass spectrometer serves as a highly specific and sensitive detector. In electron impact (EI) mode, the derivatized molecule fragments in a predictable pattern, producing a mass spectrum that acts as a chemical fingerprint for identification. ufz.de This allows for unambiguous confirmation of the compound's identity, even at trace levels. ufz.de

| Parameter | Typical Condition | Rationale/Reference |

|---|---|---|

| Derivatization Reagent | MTBSTFA in Acetonitrile | Forms stable and volatile TBDMS derivatives suitable for GC. |

| Reaction Conditions | Heat at 100 °C for 1-4 hours | Ensures complete derivatization of the amino group. |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | Standard nonpolar column for general-purpose analysis. nih.gov |

| Carrier Gas | Helium at 1.0-1.5 mL/min | Inert carrier gas compatible with MS detection. nih.gov |

| Oven Program | Initial 50-100 °C, ramp 10-15 °C/min to 280-300 °C | Separates the derivative from reagent and byproducts. |

| MS Ionization Mode | Electron Impact (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. ufz.de |

| Mass Range | 50-550 amu | Covers the expected mass of the derivative and its fragments. nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique used extensively in synthetic organic chemistry to monitor the progress of reactions. For the synthesis of this compound or reactions where it is used as a starting material, TLC provides a quick assessment of the consumption of reactants and the formation of products.

Research Findings: A typical TLC setup involves a stationary phase, which is usually a thin layer of silica gel (SiO₂) coated on a plate of aluminum or glass. A small spot of the reaction mixture is applied to the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture, the mobile phase. The mobile phase travels up the plate by capillary action, separating the components of the spotted mixture based on their differential partitioning between the stationary and mobile phases.

The choice of mobile phase is crucial for achieving good separation. For moderately polar compounds like this compound, a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is common. google.com The ratio of these solvents is adjusted to achieve a retention factor (Rƒ) for the product that is typically between 0.3 and 0.5. For example, a reaction involving the precursor 2-chloro-5-aminobenzoic acid was monitored using a petroleum ether/ethyl acetate (PE/EA) ratio of 1:3. google.com After development, the separated spots are visualized, most commonly under UV light at 254 nm, where aromatic compounds like this one appear as dark spots against a fluorescent background. mdpi.com By comparing the spots from the reaction mixture to those of the starting material and product standards, a researcher can determine if the reaction is complete. mdpi.com

| Parameter | Description | Example/Reference |

|---|---|---|

| Stationary Phase | Silica Gel GF254 Aluminum Plates | Standard adsorbent for TLC; fluorescent indicator allows UV visualization. mdpi.com |

| Mobile Phase | Hexane:Ethyl Acetate or Petroleum Ether:Ethyl Acetate | Common solvent system; polarity is tuned by adjusting the ratio. google.com |

| Eluent Ratio | Varies (e.g., 3:1, 1:1, 1:3) | Adjusted to achieve optimal separation (Rƒ ≈ 0.3-0.5). google.com |

| Application | Glass capillary spotter | Applies a small, concentrated spot of the reaction mixture. |

| Visualization | UV lamp at 254 nm | Non-destructive method for visualizing aromatic compounds. mdpi.com |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For Ethyl 5-amino-2-chlorobenzoate, DFT calculations provide profound insights into its electronic nature, reactivity, and spectroscopic signatures.

Electronic Structure and Frontier Molecular Orbitals (FMOs)

The electronic character of this compound is dictated by the interplay of its constituent functional groups: the electron-donating amino (-NH₂) group and the electron-withdrawing chloro (-Cl) and ethyl ester (-COOCH₂CH₃) groups. DFT calculations are used to map the electron density distribution and determine the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is primarily localized on the benzene (B151609) ring and the nitrogen atom of the amino group, reflecting the high electron density in this region and its susceptibility to electrophilic attack. Conversely, the LUMO is distributed over the carbonyl group of the ester and the aromatic ring, indicating the sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. muni.czresearchgate.net A smaller gap suggests higher reactivity. muni.cz Studies on similar aromatic compounds show that increasing chlorination tends to decrease the HOMO-LUMO gap, making the molecule more reactive. muni.cz

| Computational Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -6.76 | Represents electron-donating ability; high value indicates susceptibility to electrophilic attack. researchgate.netmdpi.com |

| LUMO Energy | -1.38 | Represents electron-accepting ability; low value indicates susceptibility to nucleophilic attack. researchgate.netmdpi.com |

| HOMO-LUMO Gap (ΔE) | 5.38 | Indicates chemical reactivity and kinetic stability; a smaller gap correlates with higher reactivity. muni.czmdpi.com |

Table 1: Predicted Frontier Molecular Orbital (FMO) energies for this compound calculated using DFT. Values are analogous to those reported for similar chlorobenzoic acid derivatives. mdpi.com

Reaction Pathway Elucidation and Transition State Analysis

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound, such as diazotization, Ullmann-type couplings, and nucleophilic aromatic substitution (SNAr). mdpi.comsci-hub.semaxapress.com By calculating the energies of reactants, intermediates, transition states, and products, researchers can elucidate detailed reaction mechanisms and predict the most favorable pathways.

Transition state analysis identifies the highest energy point along a reaction coordinate, the activation energy (Ea), which determines the reaction rate. For instance, in the diazotization of the amino group, DFT can model the formation of the diazonium salt intermediate. maxapress.comucl.ac.uk Similarly, for an Ullmann coupling reaction, which is common for aryl halides, DFT can model the oxidative addition/reductive elimination steps and determine the activation barriers, providing insights that can help optimize reaction conditions. mdpi.comscispace.com

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Characteristics |

| Reactants | This compound + Reagent | 0 | Ground state |

| Transition State 1 | [Reactant-Reagent]‡ | +25 | Activation energy for intermediate formation |

| Intermediate | Diazonium salt / Cu-complex | +5 | Metastable species |

| Transition State 2 | [Intermediate-Product]‡ | +15 | Activation energy for product formation |

| Products | Final Product + Byproducts | -10 | Thermodynamically favored state |

Table 2: A hypothetical reaction energy profile for a reaction involving this compound, as could be determined by DFT calculations. The values illustrate the energetic landscape of a typical multi-step organic reaction.

Spectroscopic Property Prediction (NMR, IR)

DFT provides a reliable method for predicting the vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of molecules. scholarsresearchlibrary.comd-nb.info Theoretical calculations of vibrational frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, show excellent agreement with experimental data. scirp.orgnih.govresearchgate.net This allows for precise assignment of spectral bands to specific molecular motions. For this compound, key vibrational modes include the C=O stretch of the ester, N-H stretches of the amine, and the C-Cl stretch.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy, aiding in the structural elucidation and verification of synthetic products. d-nb.inforesearchgate.net

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Expected Experimental Range (cm⁻¹) |

| Amino (-NH₂) | N-H Symmetric Stretch | 3375 | 3350-3400 |

| N-H Asymmetric Stretch | 3480 | 3450-3500 | |

| Ester (-COOEt) | C=O Stretch | 1715 | 1710-1730 |

| C-O Stretch | 1250 | 1240-1260 | |

| Aromatic Ring | C=C Stretch | 1610 | 1600-1620 |

| Chloro (-Cl) | C-Cl Stretch | 750 | 740-780 |

Table 3: Predicted vs. Expected Infrared (IR) vibrational frequencies for key functional groups in this compound based on DFT calculations on analogous molecules. scholarsresearchlibrary.comnih.govsmsjournals.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, revealing information about their conformational flexibility and interactions with other molecules, such as proteins.

Conformational Analysis and Flexibility

While the benzene ring provides a rigid core, the ethyl ester substituent introduces conformational flexibility. MD simulations can explore the rotational freedom around the C-O and C-C single bonds of the ethyl group. researchgate.netacs.org These simulations track the trajectory of each atom over time, revealing the most stable conformations and the energy barriers between them. rsc.org Studies on similar ester-containing molecules show that specific conformations (e.g., gauche vs. trans) are preferred. For this compound, an intramolecular hydrogen bond between one of the amino hydrogens and the carbonyl oxygen likely stabilizes a planar conformation, a feature often seen in ortho-aminobenzoates. nih.gov

| Dihedral Angle | Description | Predicted Stable Conformation(s) | Significance |

| C(ring)-C(carbonyl)-O-CH₂ | Rotation of the ester group | ~180° (trans) | Affects planarity and conjugation |

| C(carbonyl)-O-CH₂-CH₃ | Rotation of the ethyl group | ~180° (trans), ±60° (gauche) | Determines the spatial orientation of the terminal methyl group |

| N-C(ring)-C(ring)-C(carbonyl) | Planarity of substituents | ~0° or ~180° | Maintained by intramolecular H-bonding |

Table 4: Key dihedral angles in this compound and their expected conformational preferences based on MD simulations of related ester molecules. acs.orgrsc.org

Ligand-Protein Interaction Simulations

As a building block for pharmacologically active compounds, understanding how this compound and its derivatives interact with protein targets is crucial. This is typically a two-step computational process.

First, molecular docking is used to predict the most likely binding pose of the ligand within a protein's active site. researchgate.netnih.govucsf.edu This method scores different orientations based on factors like shape complementarity and intermolecular forces.

Second, the most promising docked poses are subjected to MD simulations to assess the stability of the ligand-protein complex over time (e.g., nanoseconds). researchgate.net Key metrics are analyzed:

Root Mean Square Deviation (RMSD): Measures the deviation of the ligand and protein backbone from their initial positions. A stable, low RMSD value over time suggests a stable binding mode. mdpi.comigem.wikicomputabio.comvolkamerlab.org

Root Mean Square Fluctuation (RMSF): Identifies which parts of the protein are flexible or rigid. High fluctuation in the binding site may indicate unstable binding. mdpi.comigem.wikicomputabio.comvolkamerlab.org

Interaction Analysis: The simulation trajectory is analyzed to quantify the persistence of specific interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds. rsc.orgnih.govfrontiersin.orgmdpi.com The chlorine atom in this compound can participate in favorable halogen bonding with electron-rich atoms like oxygen in a protein backbone, an interaction that is increasingly recognized as important for ligand affinity. rsc.orgmdpi.comacs.org

| Analysis Parameter | Description | Indication of Stable Binding |

| Ligand RMSD | Average change in ligand atom positions over time. | Low and stable fluctuation (< 2.0 Å). mdpi.com |

| Protein RMSF | Fluctuation of individual amino acid residues. | Low fluctuation for residues in the binding pocket. |

| Hydrogen Bonds | Number and occupancy of H-bonds between ligand and protein. | High occupancy (>50%) for key H-bonds. |

| Halogen Bonds | Presence and geometry of C-Cl···O/N interactions. | Stable bond distance and angle throughout the simulation. mdpi.com |

| Binding Free Energy (MM/GBSA) | Estimation of the binding affinity. | A large negative value indicates strong binding. mdpi.com |

Table 5: Common parameters analyzed from an MD simulation to evaluate the stability of a ligand-protein complex. researchgate.netmdpi.comcomputabio.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling discipline that aims to delineate a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are pivotal in predicting their biological efficacy and in guiding the synthesis of new derivatives with enhanced therapeutic potential. analis.com.mynih.gov The fundamental principle posits that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features, which can be quantified by molecular descriptors. researchgate.net

The development of a QSAR model involves several key stages: compiling a dataset of compounds with measured biological activity, calculating molecular descriptors for each compound, selecting the most relevant descriptors, generating a mathematical equation that links these descriptors to the activity, and rigorously validating the model's predictive power. analis.com.mybiolscigroup.us

Descriptor Calculation and Selection

The initial and one of the most critical steps in QSAR modeling is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a wide array of descriptors can be calculated using quantum chemical methods and other computational tools to characterize its physicochemical, electronic, and steric properties. biolscigroup.usnih.gov

Types of Molecular Descriptors:

Electronic Descriptors: These quantify the electronic aspects of the molecule, which are crucial for molecular interactions. Examples include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and atomic charges on specific atoms (e.g., the carbonyl oxygen or the amine nitrogen). biolscigroup.usnih.gov These descriptors are often calculated using Density Functional Theory (DFT) methods. nih.govbiolscigroup.us

Lipophilic Descriptors: The logarithm of the partition coefficient (log P) is the most common descriptor for lipophilicity, which influences how a compound is absorbed and distributed.

Steric/Topological Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and topological polar surface area (TPSA). chemscene.com

Quantum Chemical Descriptors: Parameters such as total energy, binding energy, and heat of formation provide insights into the molecule's stability and reactivity. nih.gov

The selection of the most relevant descriptors is performed to create a robust model and avoid overfitting. Techniques like stepwise multiple linear regression or genetic algorithms are employed to identify a subset of descriptors that have the highest correlation with the biological activity while having low correlation among themselves. analis.com.my For instance, in studies of aromatic esters, electronic parameters like Hammett constants (σ) and theoretical quantities characterizing electron densities at proton-accepting atoms have been examined. nih.gov

Table 1: Potential Molecular Descriptors for QSAR Analysis of this compound Derivatives

| Descriptor Class | Specific Descriptor Example | Potential Significance |

| Electronic | Energy of HOMO (EHOMO) | Relates to the ability to donate electrons. |

| Energy of LUMO (ELUMO) | Relates to the ability to accept electrons. | |

| Dipole Moment (µ) | Influences polar interactions and solubility. | |

| Atomic Charges | Indicates sites for electrostatic interactions. nih.gov | |

| Lipophilic | Log P | Governs membrane permeability and transport. |

| Topological | Topological Polar Surface Area (TPSA) | Predicts transport properties and hydrogen bonding capacity. chemscene.com |

| Number of Rotatable Bonds | Relates to conformational flexibility. chemscene.com | |

| Thermodynamic | Heat of Formation | Indicates molecular stability. |

Predictive Modeling for Biological Activity

Once the most relevant descriptors are selected, a mathematical model is constructed to predict the biological activity. Multiple Linear Regression (MLR) is a common technique used to generate a linear equation that quantitatively describes the structure-activity relationship. analis.com.my

The general form of an MLR-based QSAR model is: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂... are the selected descriptors, and c₁, c₂... are their regression coefficients, with c₀ being a constant. nih.gov

The quality and predictive power of the developed QSAR model are assessed using several statistical metrics:

Coefficient of determination (R²): A value close to 1.0 indicates a strong correlation between the predicted and observed activities. biolscigroup.usnih.gov

Cross-validation coefficient (Q²): Often determined using the leave-one-out (LOO) method, a high Q² value (typically > 0.6) indicates good internal predictivity and model robustness. nih.gov

Fischer's F-test value (F): A high F-value indicates that the model is statistically significant. biolscigroup.usnih.gov

Standard Error of Estimate (SEE): A lower value indicates a smaller deviation between predicted and experimental data. nih.gov

For example, a hypothetical QSAR model for predicting the antimicrobial activity (expressed as pIC₅₀) of a series of aminobenzoate derivatives might yield an equation where activity increases with higher ELUMO and lower log P. Such a model can then be used to predict the activity of new, yet-to-be-synthesized derivatives of this compound, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency. This approach has been successfully applied to various classes of compounds, including those with anticancer and antibacterial properties. bohrium.comnih.gov

Table 2: Example of Statistical Validation Parameters for a QSAR Model

| Statistical Parameter | Typical Acceptance Criteria | Description |

| R² (Coefficient of Determination) | > 0.8 | Measures the goodness of fit of the model. biolscigroup.us |

| Q² (Cross-validated R²) | > 0.6 | Measures the internal predictive ability of the model. nih.gov |

| F-test (Fischer's value) | High value | Assesses the overall statistical significance of the model. nih.gov |

| SEE (Standard Error of Estimate) | Low value | Indicates the precision of the predictions. nih.gov |

Applications in Medicinal Chemistry and Drug Discovery

Scaffold for Novel Therapeutic Agents

The inherent reactivity and functional groups of the Ethyl 5-amino-2-chlorobenzoate framework allow for its use as a starting point in the design and synthesis of new drugs targeting a range of diseases.

A structurally related isomer, Ethyl 2-amino-5-chlorobenzoate, serves as a crucial reactant in the preparation of 10-methoxypyrazino[1,2-a]indole derivatives. lookchem.com These derivatives have been identified as potent ligands for the 5-hydroxytryptamine 2C (5HT2C) receptor. lookchem.com The 5HT2C receptor is a significant target in the central nervous system, implicated in the pathophysiology of several neurological and psychiatric conditions, including obesity, schizophrenia, and depression. lookchem.com The synthesis of novel compounds using the aminochlorobenzoate scaffold allows researchers to explore new therapeutic agents that can modulate 5HT2C receptor activity. lookchem.com

The development of enzyme inhibitors is a cornerstone of modern pharmacology. Derivatives of aminobenzoates are actively investigated for their potential to inhibit various enzymes. For instance, the related isomer, ethyl 2-amino-5-chlorobenzoate, is utilized in the synthesis of quinazoline (B50416) heterocycles. rsc.org These resulting compounds have demonstrated significant anticancer activity by inhibiting protein kinases, which are critical regulators of cell proliferation and survival. rsc.org

Additionally, other related chlorobenzoic acid derivatives have shown inhibitory activity against different enzyme classes. The compound 2-(p-amylcinnamoyl)amino-4-chlorobenzoic acid has been identified as an inhibitor of phospholipase A2, an enzyme involved in inflammatory processes. nih.gov Studies on Ethyl 5-amino-2-bromobenzoate, a structural analog, have also demonstrated its potential in the development of enzyme inhibitors. These examples highlight the utility of the substituted chlorobenzoate scaffold in generating molecules that can modulate enzyme function.

The core structure of this compound is a fertile ground for discovering agents with a broad spectrum of therapeutic properties.

Anti-inflammatory Properties: Research has indicated that the structure of this compound is suitable for developing compounds with potential anti-inflammatory effects. In vitro studies on a related isomer, Ethyl 4-amino-2-chlorobenzoate, have shown that it can inhibit the production of pro-inflammatory cytokines.

Antimicrobial Properties: Derivatives of this compound are recognized for their potential antimicrobial activity. Studies on related compounds have demonstrated significant antibacterial effects against various bacterial strains. For example, 2-amino-3-chlorobenzoic acid, another structural relative, exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Anticancer Properties: The development of anticancer agents from this scaffold is an active area of research. A derivative, Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate, has been shown to possess anticancer properties through the inhibition of the eukaryotic initiation factor 4E (eIF4E), a protein often dysregulated in cancer. Furthermore, as mentioned, quinazoline derivatives synthesized from the isomer ethyl 2-amino-5-chlorobenzoate display anticancer activity through kinase inhibition. rsc.org The potential for quinoline-based compounds, which can be derived from similar precursors, in cancer therapy is also well-documented. arabjchem.org

Table 1: Investigated Therapeutic Properties of this compound and Related Compounds

| Therapeutic Property | Compound/Derivative | Finding/Mechanism | Source(s) |

|---|---|---|---|

| Receptor Ligand | Ethyl 2-amino-5-chlorobenzoate | Used to synthesize 5HT2C receptor ligands. | , lookchem.com, lookchem.com |

| Enzyme Inhibition | Ethyl 2-amino-5-chlorobenzoate | Precursor for quinazoline-based kinase inhibitors. | rsc.org |

| Anti-inflammatory | Ethyl 4-amino-2-chlorobenzoate | Inhibits production of pro-inflammatory cytokines in vitro. | |

| Antimicrobial | 2-Amino-3-chlorobenzoic acid | Potent activity against MRSA. | mdpi.com |

| Anticancer | Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate | Exhibits anticancer properties via inhibition of eIF4E. |

Development of Enzyme Inhibitors (e.g., Kinase Inhibition)

Intermediate in Pharmaceutical Synthesis

Beyond its role as a scaffold for novel agents, this compound and its parent acid are valuable intermediates in the multi-step synthesis of complex, commercially available drugs.

While this compound itself is not directly cited as the starting material, a closely related analog, 5-bromo-2-chlorobenzoic acid , is a key intermediate in the synthesis of a major class of antidiabetic drugs known as SGLT-2 inhibitors. epo.org This class includes Dapagliflozin and Empagliflozin. epo.orggoogle.comnih.gov The synthesis pathways for these drugs frequently involve an initial Friedel-Crafts acylation reaction using 5-bromo-2-chlorobenzoyl chloride (derived from the corresponding acid) to construct the core diarylmethane structure of the final drug molecule. The structural similarity highlights the importance of halogenated chlorobenzoic acids in the large-scale manufacturing of these widely used therapeutic agents. thieme-connect.com

The parent acid of the title compound, 5-Amino-2-chlorobenzoic acid , is a confirmed reagent used in the preparation of potent and selective benzothiazole (B30560) hydrazone inhibitors of B-cell lymphoma-extra large (Bcl-XL). lookchem.comchemicalbook.com Bcl-XL is a pro-survival protein that is often overexpressed in cancer cells, making it an attractive target for anticancer drug development. nih.govamazonaws.com Inhibiting Bcl-XL can reactivate the natural process of programmed cell death (apoptosis) in tumor cells. nih.govamazonaws.com The use of 5-Amino-2-chlorobenzoic acid in synthesizing these inhibitors underscores its importance as a precursor for targeted cancer therapies. lookchem.comchemicalbook.com

Table 2: Application as a Pharmaceutical Intermediate

| Final Product/Class | Specific Intermediate | Role of Intermediate | Source(s) |

|---|---|---|---|

| SGLT-2 Inhibitors | 5-Bromo-2-chlorobenzoic acid | Starting material for Dapagliflozin and Empagliflozin synthesis. | thieme-connect.com, epo.org |

| Bcl-XL Inhibitors | 5-Amino-2-chlorobenzoic acid | Reagent for preparing benzothiazole hydrazone inhibitors. | lookchem.com, chemicalbook.com |

Building Block for Quinazolinone Derivatives

The chemical structure of this compound makes it an important intermediate in the synthesis of quinazolinone derivatives. The interest in quinazolinones was significantly sparked in the 1950s following the discovery of a quinazoline alkaloid with antimalarial properties. google.comgoogle.com The synthesis process often involves the cyclization of an anthranilic acid derivative, such as 2-amino-5-chlorobenzoic acid (obtained from the hydrolysis of the ethyl ester), with reagents like formamide (B127407) to construct the core quinazolinone ring. worktribe.com In these syntheses, the amino group and the adjacent carboxylate group of the hydrolyzed starting material react to form the heterocyclic ring, making this compound a foundational component for molecules targeting a range of diseases. These derivatives have been investigated for numerous biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govscispace.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, guiding the optimization of a lead compound to enhance its potency and selectivity while minimizing undesirable properties. For derivatives originating from this compound, SAR studies have been crucial in identifying key structural features that govern their biological activity.

Systematic Modification and Biological Evaluation